molecular formula C9H8BrNO2 B12944134 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one

3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one

Katalognummer: B12944134
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: AKLJANYBONZDSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one is a heterocyclic compound that features a bromine atom and an oxepine ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxepino[3,4-b]pyridines and their derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one is unique due to its specific combination of a bromine atom and an oxepine ring fused to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

3-bromo-6,7-dihydro-5H-oxepino[3,4-b]pyridin-9-one

InChI

InChI=1S/C9H8BrNO2/c10-7-4-6-2-1-3-13-9(12)8(6)11-5-7/h4-5H,1-3H2

InChI-Schlüssel

AKLJANYBONZDSA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=O)OC1)N=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.